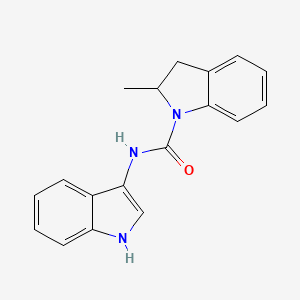

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide

CAS No.: 899753-36-7

Cat. No.: VC6132380

Molecular Formula: C18H17N3O

Molecular Weight: 291.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899753-36-7 |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.354 |

| IUPAC Name | N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |

| Standard InChI | InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22) |

| Standard InChI Key | UOSOVBJKEPMHSB-UHFFFAOYSA-N |

| SMILES | CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1H-Indol-3-yl)-2-methylindoline-1-carboxamide consists of a 2-methylindoline moiety linked via a carboxamide bridge to the 3-position of an indole ring. Key identifiers include:

The indole ring system contributes to π-π stacking interactions, while the methyl group on the indoline moiety may enhance lipophilicity and membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no published protocols explicitly describe the synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, analogous compounds are typically prepared through:

-

Condensation Reactions: Coupling indole-3-carboxylic acid derivatives with aminomethylindolines using carbodiimide-based coupling agents (e.g., EDC, DCC) .

-

Multi-Step Functionalization:

Critical Reaction Parameters

-

Catalysts: Brønsted acids (e.g., p-TsOH) or Al₂O₃ facilitate cyclization and prevent side reactions like indole deformylation .

-

Solvents: Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing intermediates .

-

Temperature: Reflux conditions (80–100°C) are often required to drive amide bond formation .

Example Pathway (hypothetical):

-

Indoline Synthesis:

-

Carboxamide Formation:

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Indolylquinazolinones—synthesized from similar precursors—show activity against Staphylococcus aureus and MRSA (MIC = 4–16 μg/mL) . The carboxamide group may enhance bacterial membrane penetration.

Structure-Activity Relationships (SAR)

-

Indole Substitution: Electron-withdrawing groups at C5 improve tubulin binding affinity .

-

Methyl Positioning: 2-Methylindoline enhances metabolic stability compared to unsubstituted analogs.

-

Carboxamide Linker: Replacing the amide with esters reduces anticancer potency by 10-fold .

Comparative Analysis with Related Compounds

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>80%) and purity .

-

Target Identification: Screen against kinase libraries and tubulin isoforms using SPR or thermal shift assays .

-

ADMET Profiling: Assess logP (predicted ≈3.1), plasma protein binding, and CYP450 inhibition risks.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume